molecular formula C17H16ClN3OS2 B11171256 3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 600122-42-7

3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11171256
CAS No.: 600122-42-7
M. Wt: 377.9 g/mol
InChI Key: OZPYHHHMAKQIMV-UHFFFAOYSA-N
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Description

3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a thiadiazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-chlorobenzene and thiourea, under basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzothiophene derivative with thiosemicarbazide in the presence of an oxidizing agent like hydrogen peroxide.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached via a nucleophilic substitution reaction using cyclohexylamine.

    Final Coupling: The final step involves coupling the intermediate product with 3-chlorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene core, which imparts distinct chemical and biological properties

Properties

CAS No.

600122-42-7

Molecular Formula

C17H16ClN3OS2

Molecular Weight

377.9 g/mol

IUPAC Name

3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H16ClN3OS2/c18-13-11-8-4-5-9-12(11)23-14(13)15(22)19-17-21-20-16(24-17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,21,22)

InChI Key

OZPYHHHMAKQIMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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